molecular formula C20H19N3O4 B11468883 5-(1,3-benzoxazol-2-ylmethyl)-N-(2-methoxybenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

5-(1,3-benzoxazol-2-ylmethyl)-N-(2-methoxybenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B11468883
M. Wt: 365.4 g/mol
InChI Key: BCAKTMCRJXOKFI-UHFFFAOYSA-N
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Description

5-[(1,3-BENZOXAZOL-2-YL)METHYL]-N-[(2-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-BENZOXAZOL-2-YL)METHYL]-N-[(2-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Mechanism of Action

The mechanism of action of 5-[(1,3-BENZOXAZOL-2-YL)METHYL]-N-[(2-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1,3-BENZOXAZOL-2-YL)METHYL]-N-[(2-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE stands out due to its unique combination of a benzoxazole moiety with an oxazole ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its wide range of applications and potential for further research and development .

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

5-(1,3-benzoxazol-2-ylmethyl)-N-[(2-methoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H19N3O4/c1-25-17-8-4-2-6-13(17)12-21-20(24)16-10-14(27-23-16)11-19-22-15-7-3-5-9-18(15)26-19/h2-9,14H,10-12H2,1H3,(H,21,24)

InChI Key

BCAKTMCRJXOKFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=NOC(C2)CC3=NC4=CC=CC=C4O3

Origin of Product

United States

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